molecular formula C13H9N5O B1347218 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 79388-04-8

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

Katalognummer: B1347218
CAS-Nummer: 79388-04-8
Molekulargewicht: 251.24 g/mol
InChI-Schlüssel: AMMQDORRHGZHBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound with significant importance in organic chemistry. It is known for its diverse biological activities and potential applications in medicinal chemistry. The compound features a pyridine ring substituted with amino, oxo, phenyl, and dicarbonitrile groups, making it a versatile scaffold for various chemical reactions and applications.

Biochemische Analyse

Biochemical Properties

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into various derivatives. The compound’s amino groups can form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and specificity. Additionally, the phenyl group contributes to hydrophobic interactions, further stabilizing the enzyme-substrate complex. These interactions enable this compound to act as a substrate or inhibitor in enzymatic reactions, influencing the overall reaction kinetics and outcomes .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. This compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to altered expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves multiple pathways. At the molecular level, this compound binds to specific biomolecules, including DNA, RNA, and proteins. Its interaction with DNA can lead to the formation of DNA adducts, causing DNA damage and triggering DNA repair mechanisms. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperature and acidic or basic environments. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models. At high doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and hematological toxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. In phase II metabolism, these intermediates are conjugated with endogenous molecules such as glucuronic acid, sulfate, and glutathione, facilitating their excretion from the body. The interactions of this compound with metabolic enzymes and cofactors influence its metabolic flux and the levels of metabolites produced .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier transporters. Once inside the cell, it can bind to intracellular proteins such as albumin and cytosolic enzymes, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to tissue components, and the presence of barriers such as the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects mitochondrial function and induces apoptosis. The subcellular distribution of this compound is essential for its role in regulating cellular processes and determining its therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile can be synthesized through a multi-component reaction involving hydrazine hydrate, ethyl cyanoacetate, malononitrile, and aromatic aldehydes. The reaction is typically carried out in the presence of a catalyst, such as nanocrystalline MII Zr4(PO4)6 ceramics, under reflux conditions . The reaction proceeds efficiently, yielding the desired product with high atom economy and excellent yields in short reaction times.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of heterogeneous catalysts, such as nanocrystalline ceramics, allows for the recycling of catalysts and minimizes environmental impact . The reaction conditions can be optimized to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

    Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have enhanced biological activities and improved chemical properties.

Wissenschaftliche Forschungsanwendungen

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile has numerous applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile: Similar structure but lacks the phenyl group.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Contains a triazine ring instead of a pyridine ring.

    4-Aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Similar structure with variations in the aryl group.

Uniqueness

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and dicarbonitrile groups on the pyridine ring enhances its reactivity and potential for diverse applications.

Eigenschaften

IUPAC Name

1,2-diamino-6-oxo-4-phenylpyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(19)18(17)12(9)16/h1-5H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMQDORRHGZHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320387
Record name 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79388-04-8
Record name NSC358761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 2
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 3
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 6
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Customer
Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile?

A1: [] In the crystal structure of this compound, molecules interact through a network of hydrogen bonds. Specifically, intermolecular N—H⋯N and N—H⋯O hydrogen bonds link molecules into layers parallel to the (001) plane. Additionally, weaker C—H⋯N contacts connect these layers along the c axis. Further interactions include C—H⋯π and C—N⋯π interactions, which contribute to the formation of chains along the a axis.

Q2: Can you describe an efficient synthetic route for this compound derivatives?

A2: [] A highly efficient method utilizes Zirconium Phosphate (ZrP2O7) nanoparticles as a recyclable heterogeneous catalyst. This one-pot synthesis involves the coupling of hydrazine hydrate, ethyl cyanoacetate, malononitrile, and an aromatic aldehyde under reflux conditions in ethanol. This approach leads to excellent yields and facile isolation of the desired this compound derivatives.

Q3: What are the advantages of using ZrP2O7 nanoparticles as a catalyst in this synthesis?

A3: [] Utilizing ZrP2O7 nanoparticles offers several benefits:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.